molecular formula C11H21N B13149938 1-Cyclooctylcyclopropan-1-amine

1-Cyclooctylcyclopropan-1-amine

Katalognummer: B13149938
Molekulargewicht: 167.29 g/mol
InChI-Schlüssel: NTDAZDRIFNHOSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclooctylcyclopropan-1-amine is an organic compound characterized by a cyclooctyl group attached to a cyclopropane ring, which is further bonded to an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclooctylcyclopropan-1-amine can be achieved through several methods. One common approach involves the reaction of cyclooctyl bromide with cyclopropylamine under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One such method is the reductive amination of cyclooctanone with cyclopropylamine in the presence of a reducing agent like sodium borohydride or lithium aluminum hydride. This method offers high yields and can be easily adapted for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

1-Cyclooctylcyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form the corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), electrophiles (e.g., alkyl halides).

Major Products Formed

    Oxidation: Imine or nitrile derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkylated cyclopropane derivatives.

Wissenschaftliche Forschungsanwendungen

1-Cyclooctylcyclopropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-Cyclooctylcyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. Additionally, the cyclopropane ring’s strained structure can participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with cellular components.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclooctylamine: Similar structure but lacks the cyclopropane ring.

    Cyclopropylamine: Contains the cyclopropane ring but lacks the cyclooctyl group.

    Cyclooctylcyclopropane: Similar structure but lacks the amine group.

Uniqueness

1-Cyclooctylcyclopropan-1-amine is unique due to the presence of both the cyclooctyl group and the cyclopropane ring, which imparts distinct chemical and physical properties. This combination of structural features makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C11H21N

Molekulargewicht

167.29 g/mol

IUPAC-Name

1-cyclooctylcyclopropan-1-amine

InChI

InChI=1S/C11H21N/c12-11(8-9-11)10-6-4-2-1-3-5-7-10/h10H,1-9,12H2

InChI-Schlüssel

NTDAZDRIFNHOSD-UHFFFAOYSA-N

Kanonische SMILES

C1CCCC(CCC1)C2(CC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.